molecular formula C13H9F4NO B1318596 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-44-6

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1318596
CAS No.: 937596-44-6
M. Wt: 271.21 g/mol
InChI Key: QNFIYRGKMNHEAN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H9F4NO and a molecular weight of 271.21 g/mol . This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-fluorophenol with 2,5-dichloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-4-(trifluoromethyl)aniline
  • 2-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline
  • 2-(4-Fluorophenoxy)-6-(trifluoromethyl)aniline

Uniqueness

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atoms and the trifluoromethyl group influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIYRGKMNHEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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